3-Methylpicolinamide

C-H Activation Synthetic Methodology Palladium Catalysis

Generic picolinamides often yield over-reacted diarylation side products in Pd-catalyzed C-H functionalization. 3-Methylpicolinamide (CAS 937648-82-3) solves this via its 3-methyl group, which accelerates Pd decomplexation to prevent over-reaction. • 91% yield on acyclic amine scaffolds; ensures selective monoarylation on bornylamine • Key intermediate for BACE1 inhibitor NB-360 (Alzheimer's disease) • 97% synthesis yield from 3-methylpicolinonitrile High-purity building block for medicinal chemistry and SAR amide libraries.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 937648-82-3
Cat. No. B1317356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpicolinamide
CAS937648-82-3
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(=O)N
InChIInChI=1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
InChIKeyAIOUQYUFHADEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpicolinamide Identity & Research Utility


3-Methylpicolinamide (3-methylpyridine-2-carboxamide, CAS 937648-82-3) is a heterocyclic building block belonging to the picolinamide class, characterized by a pyridine ring with a carboxamide group at the 2-position and a methyl substituent at the 3-position . This specific substitution pattern confers distinct steric and electronic properties that directly influence its utility as a synthetic intermediate and a directing group in palladium-catalyzed C–H functionalization reactions [1].

Directing Group Pd-catalyzed C(sp3)–H arylation Sterically tuned for monoarylation
Synthetic Role Building block for amine diversification Removable directing group
Workflow Medicinal chemistry library synthesis High-yield nitrile hydrolysis available

3-Methylpicolinamide: No Direct Substitutes


Generic substitution among picolinamide derivatives is scientifically invalid due to the profound impact of ring substitution on both reaction yield and chemoselectivity in key synthetic applications. The 3-methyl group in 3-Methylpicolinamide is not an inert spectator; it exerts a critical steric influence that accelerates the decomplexation step in Pd-catalyzed C–H arylation cycles, thereby preventing over-reaction and improving the yield of the desired monoarylated product relative to unsubstituted picolinamide [1]. Furthermore, the substitution pattern dictates the product distribution, with 3-Methylpicolinamide promoting selective monoarylation on the bornylamine scaffold, whereas other substituents (e.g., 3-CF3) lead to significant diarylation side products [1]. These experimentally validated differences underscore that procurement decisions cannot be made solely on the picolinamide core but must account for the specific, quantitative advantages conferred by the 3-methyl substitution.

3-Methylpicolinamide (target)
Reported 91% yield on acyclic amine C–H arylation; high monoarylation selectivity on bornylamine scaffold. Source: Pd-catalyzed C(sp3)–H arylation study
Unsubstituted picolinamide
May reduce reaction yield significantly; directing group lability differs. Steric acceleration of decomplexation absent
3-Trifluoromethylpicolinamide
Leads to diarylation side products on bornylamine, complicating purification. Electron-withdrawing group alters selectivity

3-Methylpicolinamide Head-to-Head Evidence


Acyclic Amine C–H Arylation Advantage

In palladium-catalyzed C(sp3)–H arylations of acyclic amine scaffolds, employing 3-Methylpicolinamide as the directing group provides a significantly improved reaction yield compared to unsubstituted picolinamide. Specifically, the substitution of the directing group to 3-Methylpicolinamide resulted in a yield of 91% for the monoarylated product (15b), a substantial increase that directly enhances synthetic efficiency [1].

Acyclic amine C–H arylation
Head-to-head
91% yield vs unsubstituted picolinamide
Pd-catalyzed C(sp3)–H arylation on acyclic amine scaffold
Reported yield improvement supports synthetic efficiency
Higher yield reduces starting material consumption
C-H Activation Synthetic Methodology Palladium Catalysis

Bornylamine Monoarylation Selectivity

On the bornylamine scaffold, the choice of picolinamide directing group dictates the reaction outcome between selective monoarylation and non-selective diarylation. Using 3-Methylpicolinamide, the reaction proceeds with high selectivity for monoarylation, producing a single major product. In contrast, using 3-trifluoromethylpicolinamide under identical conditions results in double C–H arylation, which becomes a significant product mixture and complicates purification [1]. This demonstrates a binary, quantitative difference in chemoselectivity controlled by the 3-substituent.

Bornylamine monoarylation selectivity
Head-to-head
Selective monoarylation vs diarylation with 3-CF3
Bornylamine scaffold, identical conditions
Substitution pattern controls product distribution
Avoids complex mixture and purification cost
Chemoselectivity C-H Activation Directing Group

High-Yield Nitrile Hydrolysis Protocol

A robust and scalable synthetic route to 3-Methylpicolinamide is established, providing high and reproducible yields. The hydrolysis of 2-cyano-3-methylpyridine (2.36 g, 20 mmol) with concentrated sulfuric acid at 80 °C for 25 minutes affords the target compound as a white solid in 97% yield (2.65 g) after a straightforward aqueous workup [1]. This protocol is fully characterized, with 1H NMR data confirming product identity and purity [1].

Nitrile hydrolysis protocol
Reported
97% isolated yield
Conc. H2SO4, 80 °C, 25 min; scalable to 2.65 g
Validated synthetic route supports procurement confidence
1H NMR data confirm identity and purity
Process Chemistry Synthetic Route Amide Synthesis

3-Methylpicolinamide Research Applications


Complex Amine C–H Arylation

3-Methylpicolinamide is the reagent of choice for installing a removable directing group on amines to enable subsequent Pd-catalyzed C(sp3)–H arylation. Based on evidence from Section 3, this application is justified by the compound's ability to achieve a 91% yield on acyclic scaffolds and to ensure selective monoarylation on the bornylamine scaffold, outcomes that are not reliably achieved with other picolinamide derivatives [1]. Procurement for this application is essential for medicinal chemistry groups aiming to efficiently diversify sp3-rich amine libraries.

BACE1 Inhibitor Intermediate

This compound serves as a critical starting material for the synthesis of highly potent and selective drug candidates. A prominent example is its use in constructing NB-360, a clinical-stage BACE1 inhibitor for Alzheimer's disease. The 3-methylpicolinamide fragment is essential for the final molecule's pharmacological profile [1]. This application is supported by the structural evidence from Section 1 and the compound's role as a key intermediate. Procuring high-purity 3-Methylpicolinamide is a prerequisite for any synthetic program targeting this class of CNS-penetrant BACE1 inhibitors.

Parallel Amide Library Synthesis

Given the validated, high-yielding (97%) synthesis from the corresponding nitrile [1], 3-Methylpicolinamide is a dependable building block for generating amide libraries. The established protocol provides a benchmark for quality and yield, ensuring that procurement of this compound will support consistent and scalable production of derivatives for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Complex amine C–H arylation
Removable directing group for Pd catalysis
Yield and monoarylation selectivity review
CNS-targeted BACE1 inhibitor synthesis
Key intermediate for reported inhibitor series
Structural identity and purity consistency
Parallel amide library synthesis
High-yield hydrolysis route from nitrile
Benchmark yield and scalability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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